molecular formula C7H10ClNOS B14482240 2-Methylsulfinylaniline;hydrochloride CAS No. 64257-98-3

2-Methylsulfinylaniline;hydrochloride

Cat. No.: B14482240
CAS No.: 64257-98-3
M. Wt: 191.68 g/mol
InChI Key: GSTWYZCQZRMHKL-UHFFFAOYSA-N
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Description

2-Methylsulfinylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNO2S. It is a derivative of aniline, where a methylsulfinyl group is attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfinylaniline;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfinylaniline;hydrochloride is unique due to the presence of both the methylsulfinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

64257-98-3

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

2-methylsulfinylaniline;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H

InChI Key

GSTWYZCQZRMHKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1N.Cl

Origin of Product

United States

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